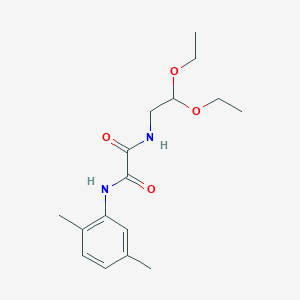

N1-(2,2-diethoxyethyl)-N2-(2,5-dimethylphenyl)oxalamide

Description

N1-(2,2-Diethoxyethyl)-N2-(2,5-dimethylphenyl)oxalamide is a substituted oxalamide derivative characterized by two distinct functional groups: a 2,5-dimethylphenyl moiety and a 2,2-diethoxyethyl chain. Oxalamides are amide derivatives of oxalic acid, often explored for their biological and chemical properties, including enzyme inhibition and metabolic stability . The 2,5-dimethylphenyl group introduces steric hindrance and lipophilicity, while the diethoxyethyl chain may enhance solubility and influence metabolic pathways. This compound’s synthesis typically involves condensation reactions between oxalic acid derivatives and amines, as seen in related oxalamides .

Properties

IUPAC Name |

N-(2,2-diethoxyethyl)-N'-(2,5-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-5-21-14(22-6-2)10-17-15(19)16(20)18-13-9-11(3)7-8-12(13)4/h7-9,14H,5-6,10H2,1-4H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSJXFFHLFPQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C(=O)NC1=C(C=CC(=C1)C)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-diethoxyethyl)-N2-(2,5-dimethylphenyl)oxalamide typically involves the reaction of 2,5-dimethylaniline with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with 2,2-diethoxyethylamine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N1-(2,2-diethoxyethyl)-N2-(2,5-dimethylphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxalamic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxalamide group to amine derivatives.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride and are conducted in solvents like chloroform or acetic acid.

Major Products Formed

Oxidation: Oxalamic acids and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N1-(2,2-diethoxyethyl)-N2-(2,5-dimethylphenyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2,2-diethoxyethyl)-N2-(2,5-dimethylphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The 2,5-dimethylphenyl group (target compound) vs.

- Synthetic Efficiency : Yields vary significantly (e.g., 12% for compound 40 vs. 64% for compound 42 in ), suggesting substituent-dependent reactivity.

- Functional Groups: Diethoxyethyl chains (target compound) vs. methoxyquinolinyl groups (compound 40) influence solubility and metabolic stability .

Physicochemical Properties

| Property | N1-(2,2-Diethoxyethyl)-N2-(2,5-dimethylphenyl)oxalamide | N1-(3,5-Dimethylphenyl)-N2-(6-methoxyquinolin-4-yl)oxalamide | N1-(2,4-Dimethoxybenzyl)-N2-(pyridinylethyl)oxalamide |

|---|---|---|---|

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~3.8 (higher due to quinolinyl) | ~1.8 (polar dimethoxy groups) |

| Solubility | Improved by diethoxyethyl chain | Low (hydrophobic quinolinyl) | Moderate (pyridine enhances solubility) |

| Metabolic Sites | Diethoxyethyl (ester hydrolysis) | Methoxy groups (O-demethylation) | Dimethoxybenzyl (O-demethylation) |

Biological Activity

N1-(2,2-diethoxyethyl)-N2-(2,5-dimethylphenyl)oxalamide is an organic compound belonging to the oxalamide class, characterized by its unique structure and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of 2,5-dimethylaniline with oxalyl chloride to form an oxalyl derivative. This intermediate is then reacted with 2,2-diethoxyethylamine under controlled conditions to yield the final product. The reactions are generally performed in inert atmospheres such as nitrogen or argon and utilize solvents like dichloromethane or tetrahydrofuran to ensure high yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action appears to involve the inhibition of bacterial enzymes and disruption of cell membrane integrity.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The precise molecular targets remain under investigation, but it is believed that the oxalamide functional group plays a critical role in its bioactivity.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Disruption of Cell Membranes : Its structural properties allow it to integrate into lipid bilayers, leading to increased permeability and cell death in target organisms.

- Signal Transduction Modulation : It may alter signaling pathways related to cell growth and apoptosis .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N1-(2,2-diethoxyethyl)-N2-(2,6-dimethylphenyl)oxalamide | Similar oxalamide structure | Different substitution pattern affecting reactivity |

| N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide | Hydroxyl groups enhancing solubility | Increased bioactivity due to hydroxylation |

| N1,N2-Di(3-methylphenyl)oxalamide | Contains 3-methylphenyl groups | Different steric effects impacting interaction profiles |

The unique substitution pattern on the aromatic ring of this compound influences its chemical reactivity and biological activity compared to other oxalamides .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of multi-drug resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics.

- Cancer Cell Line Research : Another study focused on human cancer cell lines showed that treatment with this compound resulted in a marked decrease in cell viability and induced apoptosis. Flow cytometry analyses confirmed increased levels of caspase activation following treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.